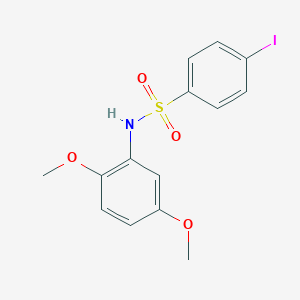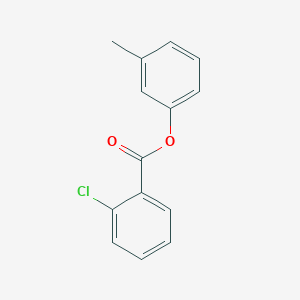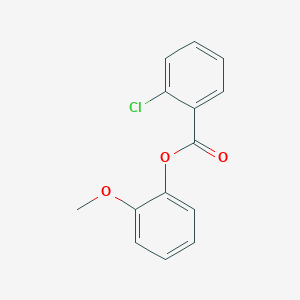
2-Amino-3,4,5-tribromobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,4,5-tribromobenzenesulfonamide, also known as ABTS, is a chemical compound that has been widely used in scientific research. ABTS is a sulfonamide derivative that has three bromine atoms attached to a benzene ring. The compound has a wide range of applications in different fields, including biochemistry, biotechnology, and environmental science.
Mechanism of Action
The mechanism of action of 2-Amino-3,4,5-tribromobenzenesulfonamide involves the oxidation of the compound by an oxidizing agent, such as hydrogen peroxide or a peroxidase enzyme. The oxidation of this compound produces a blue-green radical cation that absorbs light at 734 nm. The intensity of the color produced is proportional to the amount of oxidizing agent present.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. The compound is not metabolized by the body and is excreted unchanged in the urine.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Amino-3,4,5-tribromobenzenesulfonamide in lab experiments is its stability and reproducibility. The compound is easy to synthesize and has a long shelf life. This compound is also a relatively inexpensive substrate compared to other commonly used substrates. However, this compound has some limitations, including its low solubility in water, which can affect the accuracy of the assay results. Additionally, the compound has a low molar extinction coefficient, which can limit the sensitivity of the assay.
Future Directions
There are several potential future directions for the use of 2-Amino-3,4,5-tribromobenzenesulfonamide in scientific research. One area of interest is the development of new biosensors using this compound as a substrate. Another potential application is the use of this compound in the development of new antioxidant therapies. Additionally, this compound could be used in the development of new assays for the detection of environmental pollutants and toxins. Finally, this compound could be used in the development of new analytical techniques for the study of enzyme kinetics and mechanisms.
Synthesis Methods
The synthesis of 2-Amino-3,4,5-tribromobenzenesulfonamide involves the reaction of 3,4,5-tribromobenzenesulfonyl chloride with ammonia in the presence of a base. The reaction produces this compound as a white crystalline solid. The purity of the final product can be improved by recrystallization.
Scientific Research Applications
2-Amino-3,4,5-tribromobenzenesulfonamide is commonly used as a substrate for measuring the activity of enzymes such as peroxidases and laccases. The compound is also used as a scavenger of free radicals in antioxidant assays. This compound has been used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and phenolic compounds.
Properties
Molecular Formula |
C6H5Br3N2O2S |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-amino-3,4,5-tribromobenzenesulfonamide |
InChI |
InChI=1S/C6H5Br3N2O2S/c7-2-1-3(14(11,12)13)6(10)5(9)4(2)8/h1H,10H2,(H2,11,12,13) |
InChI Key |
HYXFYFSDJZGNQW-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)N)S(=O)(=O)N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)
![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)
![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)







![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
